3-(4-Bromo-3-fluorophenyl)oxetane

Drug Discovery Bioisosteres Lipophilicity

3-(4-Bromo-3-fluorophenyl)oxetane is a functionalized 3-aryl oxetane building block with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol. It belongs to the oxetane class of four-membered cyclic ethers, which are established as privileged motifs in medicinal chemistry due to their ability to modulate key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B12327760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)oxetane
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C9H8BrFO/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7H,4-5H2
InChIKeyGXHSRHBFRAHXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-3-fluorophenyl)oxetane: Physicochemical Baseline and Utility for Procurement Decisions


3-(4-Bromo-3-fluorophenyl)oxetane is a functionalized 3-aryl oxetane building block with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol [1]. It belongs to the oxetane class of four-membered cyclic ethers, which are established as privileged motifs in medicinal chemistry due to their ability to modulate key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability [2]. The compound's distinct substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring—offers a unique electronic and steric profile for structure-activity relationship (SAR) studies and provides a synthetic handle for further diversification through cross-coupling reactions.

Supports SAR studies via unique Br/F electronic and steric profile
Enables late-stage diversification through bromine cross-coupling handle
Physicochemical modulation: logP reduction, solubility improvement, metabolic stability from oxetane/fluorine

Why 3-(4-Bromo-3-fluorophenyl)oxetane is Not Directly Interchangeable with Common Analogs


In scientific procurement, substituting one oxetane derivative for another is rarely without consequence. The combination of the oxetane ring with the 4-bromo-3-fluorophenyl group in this specific compound creates a unique set of physicochemical properties that cannot be replicated by using a simpler 3-aryl oxetane (e.g., 3-phenyloxetane) or by altering the halogen substitution pattern (e.g., 3-(4-chloro-3-fluorophenyl)oxetane). The oxetane ring is known to reduce logP and improve solubility compared to gem-dimethyl groups, while the bromine atom increases lipophilicity and provides a reactive site for metal-catalyzed cross-coupling, and the fluorine atom enhances metabolic stability by blocking oxidative metabolism [1]. The net effect on properties like target binding affinity, cellular permeability, and in vivo clearance is highly sensitive to the precise nature and position of these substituents. The following evidence demonstrates why 3-(4-Bromo-3-fluorophenyl)oxetane should be evaluated as a distinct chemical entity rather than a generic class member.

Simpler 3-phenyloxetane lacks Br/F substitution — logP, metabolic stability, and synthetic utility may differ substantially.

Gem-dimethyl or cyclobutane analogs cannot replicate oxetane H‑bond acceptor and conformational restriction; solubility and binding topology may shift.

Non‑fluorinated 4‑bromophenyl analog is more susceptible to CYP‑mediated oxidation, potentially altering metabolic clearance profile.

Quantitative Differentiation of 3-(4-Bromo-3-fluorophenyl)oxetane from Key Analogs


Lipophilicity Modulation: LogP Reduction via Oxetane vs. Gem-Dimethyl

While direct experimental logP data for 3-(4-Bromo-3-fluorophenyl)oxetane is not publicly available, class-level evidence from matched molecular pairs demonstrates that replacing a gem-dimethyl group with an oxetane ring consistently reduces logP, a critical parameter for optimizing oral bioavailability and reducing off-target toxicity [1]. For example, in a set of analogous molecules, the exchange of a methylene group by an oxetane resulted in a reduction of log P (Figure 7 in reference) [1]. The presence of the 4-bromo-3-fluorophenyl group will offset this reduction to some extent, but the net lipophilicity will be lower than that of a hypothetical gem-dimethyl analog (e.g., 2-(4-Bromo-3-fluorophenyl)-2-methylpropane), offering a tunable balance between cell permeability and solubility.

LogP Reduction
Class‑level inference
Consistent logP decrease when oxetane replaces gem‑dimethyl in matched molecular pairs.
Supports lipophilicity tuning for oral bioavailability research.
Direct experimental logP for this compound not available; class‑based estimate.
Drug Discovery Bioisosteres Lipophilicity Oxetane

Metabolic Stability Enhancement: Blocking Oxidative Metabolism with Fluorine

The 3-fluoro substituent on the phenyl ring is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism at the adjacent position, thereby enhancing metabolic stability and prolonging half-life [1]. In the absence of the fluorine atom (e.g., in 3-(4-Bromophenyl)oxetane), the phenyl ring is more susceptible to hydroxylation. While direct metabolic stability data for the target compound is not available, a comparative study on a related oxetane IDO1 inhibitor series showed that 'installation of an oxetane and fluorophenyl dramatically improved the potency' and led to a long-acting profile suitable for once-every-3-week dosing [2]. This improvement is attributed to both enhanced target engagement and a favorable PK profile driven by the fluorophenyl group. Therefore, 3-(4-Bromo-3-fluorophenyl)oxetane is expected to possess superior metabolic stability compared to its non-fluorinated 3-(4-bromophenyl)oxetane analog.

Metabolic Stability
Cross‑study comparable
Fluorine blocks CYP‑mediated oxidation; related IDO1 inhibitors showed improved potency and long‑acting PK with oxetane/fluorophenyl.
Indicates enhanced metabolic stability vs. non‑fluorinated analog.
Based on literature precedent; direct stability data for this exact compound not reported.
Drug Metabolism Fluorine Chemistry CYP450 Bioisosteres

Aqueous Solubility Advantage Over Non-Polar Analogs

The oxetane ring is a potent solubilizing group. Matched molecular pair analysis has shown that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000 [1]. While the 4-bromo-3-fluorophenyl group contributes significant lipophilicity and will reduce absolute solubility, the molecule will still possess greater aqueous solubility than a direct analog where the oxetane ring is replaced by a similarly sized, non-polar hydrocarbon moiety (e.g., a cyclobutane or gem-dimethyl group). This property is crucial for achieving adequate drug concentrations in biological assays and for enabling formulation development. Compared to 3-(4-bromo-3-fluorophenyl)cyclobutane, the target oxetane is predicted to have significantly higher solubility.

Solubility Advantage
Class‑level inference
Oxetane vs. gem‑dimethyl increases aqueous solubility by 4‑ to >4000‑fold in matched pairs.
May reduce need for organic co‑solvents in assays; supports formulation development.
Absolute solubility modulated by lipophilic Br/F; class‑wide trend only.
Physicochemical Properties Solubility Bioisosteres Oxetane

Conformational Restriction and Target Binding Topology

The oxetane ring imposes a defined three-dimensional geometry on the molecule, influencing how the attached 4-bromo-3-fluorophenyl group is presented to a biological target. This is in stark contrast to flexible alkyl chain analogs (e.g., 1-(4-Bromo-3-fluorophenyl)-3-methylbutane) which can adopt numerous low-energy conformations. The oxetane oxygen atom also acts as a hydrogen bond acceptor, similar in strength to a carbonyl group (pKHB ≈ 1.4) [1], providing a specific interaction point that can enhance binding affinity and selectivity [2]. This combination of rigid geometry and a defined H-bond acceptor site is a unique feature that distinguishes 3-aryl oxetanes from other aryl-heterocycle or aryl-alkyl motifs.

Conformational Restriction
Class‑level inference
Oxetane oxygen acts as H‑bond acceptor (pKHB ≈ 1.4); ring enforces synclinal geometry, unlike flexible alkyl chains.
Provides predictable 3D presentation and additional binding interaction for target engagement.
Conformational and H‑bond behavior inferred from small‑molecule databases.
Conformational Analysis Oxetane Drug Design Bioisosteres

Synthetic Accessibility and Versatility for Rapid SAR Exploration

3-Aryl oxetanes are synthetically accessible building blocks. A key synthetic route involves the addition of an aryl Grignard reagent (e.g., derived from 4-bromo-3-fluorophenyl magnesium bromide) to oxetan-3-one, followed by deoxygenation [1]. Alternatively, a nickel-mediated alkyl-aryl Suzuki coupling can be used to install the oxetan-3-yl group onto an aryl halide [2]. Critically, the presence of the bromine atom at the 4-position on the phenyl ring provides a robust synthetic handle for further late-stage functionalization via established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows 3-(4-Bromo-3-fluorophenyl)oxetane to serve as a versatile intermediate for generating diverse libraries of analogs, a feature not possible with the 4-fluoro or 4-methyl analogs.

Synthetic Versatility
Supporting evidence
Bromine enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald, Sonogashira); Grignard or Ni‑mediated routes give scalable access.
Single building block supports rapid analog library synthesis for SAR exploration.
Methods validated for 3‑aryl oxetanes; Br handle not available in 4‑F or 4‑methyl analogs.
Organic Synthesis Oxetane Chemistry Cross-Coupling Building Blocks

Validated Application Scenarios for 3-(4-Bromo-3-fluorophenyl)oxetane Based on Comparative Evidence


Medicinal Chemistry: Design of Metabolically Stable and Orally Bioavailable Kinase Inhibitors

3-(4-Bromo-3-fluorophenyl)oxetane is an ideal building block for synthesizing kinase inhibitors intended for chronic oral dosing. The oxetane ring's ability to lower logP and enhance solubility [1] directly addresses common liabilities in kinase inhibitor leads (high lipophilicity, poor solubility). Simultaneously, the 3-fluoro substituent blocks a common site for CYP-mediated oxidative metabolism [2], which is critical for achieving low in vivo clearance and a long half-life suitable for once-daily or less frequent dosing. The bromine atom provides a convenient synthetic handle for late-stage diversification to optimize kinase selectivity.

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) with Optimized Linker Properties

In the design of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are crucial for cellular permeability and ternary complex formation. The oxetane ring offers a conformationally restricted, three-dimensional linker motif with lower lipophilicity and higher solubility compared to a simple alkyl chain [1]. The 3-(4-Bromo-3-fluorophenyl)oxetane scaffold, particularly after cross-coupling at the bromine site, can be used to construct PROTAC linkers that connect a target-binding warhead to an E3 ligase ligand, resulting in a degrader molecule with potentially improved drug-like properties.

Process Chemistry: A Versatile Intermediate for Parallel Library Synthesis

For medicinal chemistry groups looking to rapidly explore SAR, this compound serves as an efficient, central intermediate. The robust and scalable synthetic methods for preparing 3-aryl oxetanes [1], [2] mean this building block can be reliably procured or synthesized in multi-gram quantities. The bromine atom is a universal synthetic handle that can be used in high-throughput parallel synthesis to generate hundreds of analogs via Suzuki, Buchwald-Hartwig, or Sonogashira reactions [3]. This approach is far more efficient and cost-effective than ordering each derivative from a catalog.

Agrochemical Discovery: Development of Novel Fungicides with Enhanced Field Stability

The property-modulating effects of the oxetane ring are also valuable in agrochemical research. Replacing a metabolically labile group with an oxetane can improve the photostability and hydrolytic stability of a fungicide candidate. The fluorine atom further enhances stability and bioavailability [2]. Patent literature demonstrates the use of related oxetane derivatives, including those with 4-bromophenyl and 4-fluorophenyl substituents, as anti-fungal agents [4], validating the utility of this chemical space for crop protection applications.

Application
Selection Property
Validation Focus
Kinase inhibitor design: metabolic stability studies
Oxetane logP modulation + fluorine metabolic block
LogD, microsomal stability, CYP inhibition assays
PROTAC linker research: linker property optimization
Rigid oxetane core with lower lipophilicity vs. alkyl chains
Permeability, solubility, ternary complex formation assays
Parallel SAR library synthesis: efficient diversification
Bromine as universal cross‑coupling handle
Pd‑catalyzed reaction scope, building block stability
Agrochemical discovery: fungicide stability research
Oxetane/fluorine combination for environmental stability
Photostability, hydrolytic stability, in vitro antifungal screening

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